(Methoxycarbonylmethyl)triphenylphosphonium chloride CAS 2181-97-7 properties
(Methoxycarbonylmethyl)triphenylphosphonium chloride CAS 2181-97-7 properties
An In-depth Technical Guide to (Methoxycarbonylmethyl)triphenylphosphonium chloride (CAS 2181-97-7) for Synthetic Applications
Authored by: Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the properties, application, and handling of (Methoxycarbonylmethyl)triphenylphosphonium chloride. As a pivotal reagent in modern organic synthesis, a thorough understanding of its behavior is essential for its effective and safe utilization. This document moves beyond a simple recitation of facts to provide field-proven insights into the causality behind experimental choices, ensuring a robust and reproducible application of this versatile compound.
Core Characteristics and Physicochemical Properties
(Methoxycarbonylmethyl)triphenylphosphonium chloride, identified by CAS number 2181-97-7, is a phosphonium salt that serves as a precursor to a stabilized phosphorus ylide.[1] Its primary utility lies in the Wittig reaction, where it facilitates the conversion of aldehydes and ketones into α,β-unsaturated esters, a critical transformation in the synthesis of complex organic molecules.[2][3][4] The presence of the methoxycarbonyl group is key to its functionality, as it stabilizes the adjacent carbanion in the corresponding ylide through resonance, which dictates its reactivity and stereochemical outcome.[3][4]
The compound is typically a white to off-white crystalline powder and requires careful handling due to its hygroscopic nature.[5] Proper storage under an inert, dry atmosphere is crucial to maintain its integrity and reactivity.[6]
Table 1: Physicochemical Properties of (Methoxycarbonylmethyl)triphenylphosphonium chloride
| Property | Value | Source(s) |
| CAS Number | 2181-97-7 | [1][5][6] |
| Molecular Formula | C₂₁H₂₀ClO₂P | [1][6] |
| Molecular Weight | 370.81 g/mol | [1][6] |
| Appearance | White fine crystalline powder | [5] |
| Melting Point | 155 °C | [5] |
| Storage | 2-8°C, under inert atmosphere | [1][6] |
The Heart of the Reagent: Ylide Formation and Stabilization
The utility of the phosphonium salt is realized upon its conversion to the active Wittig reagent, a phosphorus ylide. This is an acid-base reaction where a base removes the proton from the carbon atom adjacent (alpha) to the positively charged phosphorus center.[7][8][9]
Causality of Base Selection: The acidity of this alpha-proton is significantly increased by two factors: the strong electron-withdrawing effect of the adjacent phosphonium cation and, critically, the resonance stabilization provided by the methoxycarbonyl (ester) group. This dual activation means the resulting ylide is "stabilized."[3][4] Unlike non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) that require exceptionally strong bases like n-butyllithium (n-BuLi) for deprotonation, stabilized ylides can be formed using milder and more convenient bases such as sodium methoxide (NaOMe), sodium hydride (NaH), or even potassium carbonate (K₂CO₃) in some cases.[7][8] This operational simplicity is a major advantage in experimental design.
The resonance stabilization delocalizes the negative charge of the carbanion onto the carbonyl oxygen, reducing its nucleophilicity and increasing its thermal stability compared to non-stabilized ylides.
Caption: Formation of the stabilized ylide from its phosphonium salt precursor.
The Wittig Reaction: Mechanism and Stereochemical Control
The Wittig reaction creates a carbon-carbon double bond by reacting a phosphorus ylide with an aldehyde or a ketone. The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[10]
Mechanism Breakdown:
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Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a dipolar intermediate known as a betaine.[7][9]
-
Oxaphosphetane Formation: The negatively charged oxygen of the betaine attacks the positively charged phosphorus atom, forming a four-membered ring intermediate called an oxaphosphetane.[7][10]
-
Cycloreversion: The oxaphosphetane intermediate is unstable and rapidly collapses. It undergoes a retro-[2+2] cycloaddition, breaking the carbon-phosphorus and carbon-oxygen single bonds and forming a carbon-carbon double bond (the alkene) and a phosphorus-oxygen double bond (triphenylphosphine oxide).[7]
The Critical Role of Stabilization in Stereoselectivity: The stability of the ylide is the primary determinant of the reaction's stereochemical outcome.
-
Non-stabilized ylides typically react under kinetic control, leading to predominantly (Z)-alkenes (cis).
-
(Methoxycarbonylmethyl)triphenylphosphorane is a stabilized ylide . The intermediates in the reaction pathway have sufficient lifetime to equilibrate to the most thermodynamically stable conformation before collapsing. This thermodynamic control favors the formation of the less sterically hindered (E)-alkene (trans).[4][11] This predictability is a powerful tool in synthetic strategy.
Caption: Generalized mechanism of the Wittig reaction with a stabilized ylide.
Field-Proven Experimental Protocol
This protocol outlines a general procedure for the Wittig olefination of an aldehyde using (Methoxycarbonylmethyl)triphenylphosphonium chloride.
Core Principle: The protocol is a self-validating system. Successful ylide formation is often indicated by a color change (though stabilized ylides are less colored than non-stabilized ones). Reaction progress is monitored by Thin Layer Chromatography (TLC), comparing the consumption of the starting aldehyde to the appearance of the less polar alkene product.
Materials & Reagents:
-
(Methoxycarbonylmethyl)triphenylphosphonium chloride
-
Base: Sodium hydride (60% dispersion in mineral oil) or Sodium Methoxide
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous Solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Reaction Vessel: Flame-dried, multi-neck round-bottom flask with a magnetic stirrer, condenser, and nitrogen/argon inlet.
-
Workup: Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether or Ethyl acetate, Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Purification: Silica gel for column chromatography, Hexanes, Ethyl acetate.
Step-by-Step Methodology:
-
Ylide Generation (In Situ):
-
Rationale: An inert atmosphere is critical as the ylide and the base (especially NaH) are sensitive to moisture and oxygen.[8]
-
Action: To the flame-dried flask under a positive pressure of nitrogen, add (Methoxycarbonylmethyl)triphenylphosphonium chloride (1.1 equivalents). Add anhydrous THF via syringe.
-
Action: Cool the resulting suspension to 0 °C in an ice bath.
-
Rationale: Adding the base portion-wise at low temperature helps to control the exotherm from the acid-base reaction and any hydrogen gas evolution if using NaH.
-
Action: Slowly add sodium hydride (1.1 equivalents) in small portions. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete ylide formation.
-
-
Reaction with Carbonyl:
-
Rationale: The aldehyde is added slowly to the pre-formed ylide to maintain control over the reaction rate and temperature.
-
Action: Dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise via syringe to the ylide mixture at room temperature.
-
Action: Monitor the reaction by TLC until the starting aldehyde spot is consumed (typically 2-4 hours).
-
-
Workup and Purification:
-
Rationale: The quench neutralizes any remaining reactive base. The subsequent extraction isolates the organic product from inorganic salts and the polar solvent (if DMF was used). Triphenylphosphine oxide is the major byproduct and its removal is the primary purification challenge.[10]
-
Action: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Action: Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.
-
Action: Combine the organic layers and wash sequentially with water and then brine.
-
Action: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Rationale: Triphenylphosphine oxide is moderately polar. Column chromatography using a non-polar to moderately polar solvent gradient (e.g., starting with pure hexanes and gradually adding ethyl acetate) effectively separates the less polar alkene product from the more polar triphenylphosphine oxide.[10]
-
Action: Purify the crude residue by flash column chromatography on silica gel to yield the pure α,β-unsaturated ester.
-
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